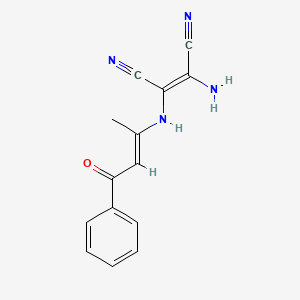

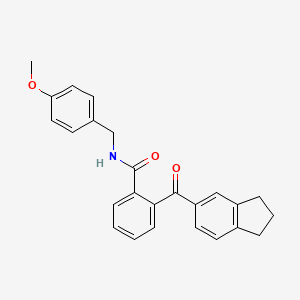

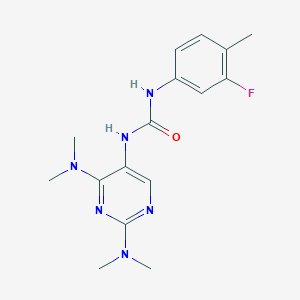

2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile” has a molecular formula of C14H12N4O and a formula weight of 252.27 . It is also known by other names such as (2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile and 2-Butenedinitrile, 2-amino-3-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]- .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 456.9±45.0 °C and a predicted density of 1.225±0.06 g/cm3 . Its pKa value is predicted to be -3.77±0.70 .Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has shown that derivatives similar to the queried compound are utilized in the synthesis of various heterocyclic compounds. For example, methyl and phenylmethyl derivatives have been prepared and used as reagents for the preparation of N3-protected 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other complex heterocyclic systems, demonstrating the compound's versatility in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Structural and Optical Properties

The structural and optical properties of closely related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, have been studied extensively. These compounds exhibit polycrystallinity in their as-synthesized form and transform into nanocrystallites upon thermal deposition to form thin films. Spectral measurements indicate stability in chemical bonds post-deposition, and the materials demonstrate specific absorption and photoluminescence properties, which could be leveraged in photovoltaic applications or as photoluminescent materials (Zeyada, El-Nahass, & El-Shabaan, 2016).

Reagent for Electrophilic, Nucleophilic, and Radical Reactions

Studies have also explored the use of structurally related compounds as reagents in a variety of chemical reactions. These compounds have been tested for their reactivity in electrophilic, nucleophilic, and radical reactions, showcasing their potential as versatile intermediates in organic synthesis (Chen, Chen, Chuang, & Fang, 1994).

Corrosion Inhibition

Another significant application area is the use of similar compounds as corrosion inhibitors. 2-Aminobenzene-1,3-dicarbonitriles, for instance, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the compound's potential industrial applications, particularly in protecting metal surfaces against corrosion (Verma, Quraishi, & Singh, 2015).

Mechanism of Action

Mode of Action

The mode of action of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile involves interactions with its targets that lead to changes in cellular processes. The specifics of these interactions and the resulting changes are the subject of ongoing research .

Biochemical Pathways

2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile: is thought to affect several biochemical pathways. The exact pathways and their downstream effects are currently being studied to better understand the compound’s mechanism of action .

Pharmacokinetics

The ADME properties of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile Studies are being conducted to determine its absorption, distribution, metabolism, and excretion properties, as well as their impact on the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile ’s action are the focus of ongoing research. Preliminary studies suggest that the compound may have significant effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile . These factors include temperature, pH, and the presence of other compounds. Research is being conducted to better understand these influences .

properties

IUPAC Name |

(Z)-2-amino-3-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-10(18-13(9-16)12(17)8-15)7-14(19)11-5-3-2-4-6-11/h2-7,18H,17H2,1H3/b10-7+,13-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQCYVNLACWMAB-LRTREKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=CC=C1)/N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-((1-methyl-3-oxo-3-phenylprop-1-enyl)amino)ethene-1,2-dicarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)

![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)